molecular formula C18H12Cl2N4O3S B3413582 N-(2,6-dichlorophenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 946240-84-2

N-(2,6-dichlorophenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B3413582
CAS No.: 946240-84-2
M. Wt: 435.3 g/mol
InChI Key: KDYGZRHPCPKAHZ-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic small molecule characterized by a thiazolo[4,5-d]pyridazin core fused with a furan-2-yl substituent at position 7 and a 2,6-dichlorophenylacetamide group. The compound’s structural complexity arises from its heterocyclic framework, which may influence its physicochemical properties (e.g., solubility, logP) and biological interactions.

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-2-[7-(furan-2-yl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N4O3S/c1-9-21-16-17(28-9)15(12-6-3-7-27-12)23-24(18(16)26)8-13(25)22-14-10(19)4-2-5-11(14)20/h2-7H,8H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYGZRHPCPKAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=C(C=CC=C3Cl)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dichlorophenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a dichlorophenyl group and a furan moiety linked to a thiazolo-pyridazin framework. This unique combination contributes to its biological activity by potentially interacting with various molecular targets within cells.

Research indicates that this compound may exhibit antiproliferative effects on cancer cells by inhibiting specific enzymes involved in cell cycle regulation. The presence of the thiazolo-pyridazin moiety suggests activity against histone deacetylases (HDACs), which are crucial in the epigenetic regulation of gene expression.

Biological Activity Overview

Activity Description
Anticancer Activity Inhibits proliferation in various cancer cell lines, including breast and prostate cancer.
HDAC Inhibition Modulates gene expression related to cell cycle progression and apoptosis.
Antimicrobial Effects Potential activity against certain bacterial strains, though further studies are needed.

Case Studies and Research Findings

  • Antiproliferative Studies
    • A study demonstrated that compounds similar to this compound significantly reduced cell viability in breast cancer cell lines (BT-474 and MDA-MB-231) at concentrations as low as 10 µM. The mechanism was associated with increased p21 mRNA levels and decreased cyclin D1 expression, indicating a halt in cell cycle progression .
  • Docking Studies
    • Molecular docking simulations revealed that the compound interacts favorably with HDAC enzymes, suggesting that it may act as a potent HDAC inhibitor. The interactions were primarily through van der Waals forces and hydrogen bonds, which enhance binding affinity .
  • Toxicity Assessments
    • Preliminary toxicity studies have indicated a favorable safety profile at therapeutic doses; however, detailed toxicological evaluations are necessary to establish the compound's safety for clinical use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Frameworks

  • Pyrimido[4,5-d][1,3]oxazin Analogs : Compounds such as 16c and 16d () feature pyrimido[4,5-d][1,3]oxazin cores, which include oxygen and nitrogen atoms. These differences may reduce lipophilicity compared to the sulfur-containing thiazolo ring in the target compound .
  • Naphthyridine Derivatives : Goxalapladib () contains a 1,8-naphthyridine core with trifluoromethyl groups, introducing strong electron-withdrawing effects absent in the target compound. This contrast may impact binding affinity in therapeutic targets like atherosclerosis-related proteins .

Substituent Analysis

Table 1: Key Substituents and Their Implications
Compound Name Core Structure Key Substituents Physicochemical Implications
Target Compound Thiazolo[4,5-d]pyridazin 2,6-Dichlorophenyl, Furan-2-yl High lipophilicity (Cl groups); moderate solubility (furan)
16c () Pyrimido[4,5-d][1,3]oxazin 4-Methylpiperazin-1-yl, Methoxyphenyl Enhanced solubility (piperazine); polar interactions
Patent Compound () Quinolin-6-yl Tetrahydrofuran-3-yl-oxy, Piperidin-4-ylidene Improved metabolic stability (tetrahydrofuran); conformational flexibility
Goxalapladib () 1,8-Naphthyridine Trifluoromethyl, Difluorophenyl High metabolic resistance (CF3); strong electron-withdrawing effects

Pharmacological and Functional Insights

  • Electron-Withdrawing Groups : The 2,6-dichlorophenyl group in the target compound may enhance membrane permeability compared to fluorine-containing analogs (e.g., 16d in ), but reduce solubility relative to methoxy-substituted derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-dichlorophenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,6-dichlorophenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

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